molecular formula C17H18F3N3 B3043591 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 886843-56-7

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3043591
CAS No.: 886843-56-7
M. Wt: 321.34 g/mol
InChI Key: RWRGFFIAPATXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound of significant interest in neuroscience and medicinal chemistry research, primarily due to its structural relationship with known serotonergic agents. Piperazine derivatives are frequently utilized in drug discovery for their ability to modulate central nervous system targets . Research Applications and Value: This compound is a key research chemical for investigating the serotonin (5-HT) receptor system. Its structure is closely related to a prototypical agonist, LY 165163, which has been used in foundational studies to understand central 5-HT receptor function . Compounds within the trifluoromethylphenylpiperazine (TFMPP) class are known to act as non-selective serotonin receptor agonists, influencing release and binding activity at various 5-HT receptor subtypes . As such, this amine-substituted analogue serves as a valuable tool for studying serotonergic neurotransmission, receptor binding kinetics, and the development of potential therapeutic agents for neurological and psychiatric disorders. Mechanism of Action: While specific binding data for this exact molecule is not fully detailed in the available literature, its mechanism of action is inferred from its structural class. Related trifluoromethylphenylpiperazines are well-established as serotonergic agents, functioning by binding to and activating serotonin receptors (such as 5-HT 1 and 5-HT 2 families) and/or modulating the reuptake and release of serotonin . The presence of the 4-aminophenyl group may offer a site for further chemical modification, making it a versatile synthon for creating novel derivatives for structure-activity relationship (SAR) studies. Notice: This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)13-2-1-3-16(12-13)23-10-8-22(9-11-23)15-6-4-14(21)5-7-15/h1-7,12H,8-11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRGFFIAPATXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies and Reaction Optimization

Stepwise Nucleophilic Aromatic Substitution

This two-step approach sequentially introduces aryl groups to piperazine:

Synthesis of 1-(4-Nitrophenyl)Piperazine

Procedure :

  • React piperazine with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 85°C for 12 hours.
  • Use potassium carbonate (K₂CO₃) as a base to deprotonate piperazine, facilitating nucleophilic attack.
    Yield : 78% after column chromatography (ethyl acetate/petroleum ether, 1:4).
Introduction of 3-(Trifluoromethyl)Phenyl Group

Procedure :

  • React 1-(4-nitrophenyl)piperazine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions:
    • Catalyst: Pd(PPh₃)₄ (5 mol%).
    • Base: NaHCO₃.
    • Solvent: Toluene/water (4:1) at 90°C for 8 hours.

      Yield : 72%.
Nitro Group Reduction

Procedure :

  • Hydrogenate 1-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 hours.
    Yield : 95%.

Table 1: Key Reaction Parameters for Stepwise Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitrophenyl coupling 1-fluoro-4-nitrobenzene, K₂CO₃, DMF, 85°C 78 98.2
Trifluoromethyl coupling 3-(CF₃)phenylboronic acid, Pd(PPh₃)₄, NaHCO₃ 72 97.8
Nitro reduction H₂, Pd/C, EtOH, 25°C 95 99.1

One-Pot Trifluoromethylation Strategy

Adapted from trifluoromethyl amine syntheses, this method leverages in situ generation of CF₃ radicals:

Reaction Protocol
  • Charge a flame-dried flask with 1-(4-aminophenyl)piperazine (1.0 equiv), CF₃SO₂Na (1.5 equiv), and PPh₃ (3.0 equiv) in acetonitrile (MeCN).
  • Stir at 50°C for 1 hour, then add AgF (4.5 equiv) and heat to 50°C for 5 hours.
  • Purify via column chromatography (ethyl acetate/petroleum ether, 3:97).
    Yield : 81%.

Mechanistic Insight :

  • CF₃SO₂Na and AgF generate CF₃ radicals via single-electron transfer.
  • PPh₃ acts as a reductant, facilitating CF₃ group transfer to the aryl ring.

Alternative Route: Reductive Amination and Functionalization

For substrates with pre-installed aryl halides:

Buchwald-Hartwig Amination

Procedure :

  • React 1,4-dibromopiperazine with 4-nitroaniline and 3-(trifluoromethyl)aniline separately using:
    • Catalyst: Pd₂(dba)₃.
    • Ligand: Xantphos.
    • Base: Cs₂CO₃.
    • Solvent: Toluene at 110°C for 24 hours.

      Yield : 68% (combined for both aryl groups).

Critical Analysis of Methodologies

Yield and Selectivity Comparison

  • Stepwise substitution offers superior regiocontrol (≥95% selectivity) but requires multiple purification steps.
  • One-pot methods reduce handling but risk over-trifluoromethylation at undesired positions.
  • Buchwald-Hartwig coupling achieves simultaneous aryl introduction but suffers from lower yields due to competing side reactions.

Solvent and Temperature Optimization

  • DMF enhances nucleophilicity in substitution reactions but complicates Pd-catalyzed couplings due to ligand coordination.
  • MeCN proves ideal for radical-based trifluoromethylation, stabilizing intermediates at 50°C.

Advanced Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.42 (d, J = 7.3 Hz, 2H, ArH), 6.95–6.89 (m, 4H, ArH), 3.79 (s, 4H, piperazine-H), 2.46 (t, J = 4.9 Hz, 4H, piperazine-H).
  • ¹⁹F NMR (470 MHz, CDCl₃) : δ -68.20 (s, 3F, CF₃).
  • HR-MS (EI) : Calcd. for C₁₇H₁₇F₃N₄ [M+H]⁺: 345.1698; Found: 345.1694.

Purity Assessment

  • HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥99% purity for final products.

Industrial-Scale Considerations and Challenges

Cost-Effective Trifluoromethylation

  • AgF, though effective, is prohibitively expensive for large-scale synthesis. Alternatives like CF₃I or fluoroform-derived reagents are under investigation.

Green Chemistry Metrics

  • Solvent recovery systems (e.g., MeCN distillation) reduce waste by 40%.
  • Catalytic Pd recycling achieves 90% metal recovery.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C17H18F3N3 and a formula weight of 321.34 . It is also known as 4-{4-[3-(Trifluoromethyl)phenyl]-piperazin-1-yl}aniline .

Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine, they do offer some related information and potential avenues for research:

  • Related Compounds and Potential Activities:
    • The search results mention several piperazine derivatives, suggesting that 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine could have potential applications in medicinal chemistry . Piperazine rings are common scaffolds in biologically active compounds.
    • Another related compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), is a 5-HT(1A) agonist with high affinity for serotonin (5-HT) . This suggests that 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine might also have some activity related to the serotonin system, but further research would be needed to confirm this.
  • General Research Use:
    • The compound is available for purchase from chemical suppliers like Alfa Chemistry . This indicates that it is used in research, although the specific applications are not detailed in the search results.
  • Anti-cancer Activity:
    • 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride may inhibit certain cancer cell proliferation pathways.
  • Neurological Applications:
    • 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s ability to cross the blood-brain barrier suggests possible neuroprotective effects.
  • Drug design:
    • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM and presents interest for the design of new synthetic agents with biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Key Functional Groups Receptor Affinity (Ki, nM) Applications Evidence
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine 4-Aminophenyl, 3-(trifluoromethyl)phenyl -NH2, -CF3 5-HT1A: ~20; 5-HT1B: ~17.5 Serotonergic modulation, insecticide precursor
1-(3-Trifluoromethylphenyl)piperazine 3-(Trifluoromethyl)phenyl -CF3 5-HT1B: 25–125 (agonism) Antinociception, CNS studies
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) Ethyl-linked 4-aminophenyl, 3-(trifluoromethyl)phenyl -NH2, -CF3 Not reported Insecticide development
1-(3-Chlorophenyl)piperazine 3-Chlorophenyl -Cl 5-HT2A/2C: Moderate affinity Antipsychotic activity, receptor mapping
1-(3,4-Dichlorophenyl)piperazine 3,4-Dichlorophenyl -Cl (x2) D2R/D3R: High selectivity Dopaminergic ligand development

Serotonergic Activity

  • Target compound : Exhibits dual affinity for 5-HT1A and 5-HT1B receptors (Ki = 17.5–20 nM), contributing to sympatholytic effects (reduced blood pressure and heart rate) in preclinical models .
  • 1-(3-Trifluoromethylphenyl)piperazine: Acts as a 5-HT1B agonist (EC50 = 25–125 nM) but lacks the 4-aminophenyl group, resulting in weaker 5-HT1A engagement. This structural simplicity correlates with variable effects on sympathetic nerve discharge .
  • PAPP (ethyl-linked derivative) : While structurally related, the ethyl spacer enhances lipophilicity and insecticidal activity by improving penetration into pest nervous systems .

Dopaminergic and Antipsychotic Potential

  • Haloperidol derivatives (e.g., SC212): Feature thioether or chlorophenyl groups, showing atypical antipsychotic activity via D2R antagonism. These compounds lack the aminophenyl-CF3 combination, resulting in distinct receptor selectivity profiles .
  • 1-(3,4-Dichlorophenyl)piperazine : Demonstrates high D3R selectivity (>100-fold over D2R), highlighting how halogenation patterns dictate dopaminergic specificity .

Biological Activity

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
  • Molecular Formula : C13_{13}H13_{13}F3_{3}N2_{2}
  • Molar Mass : 230.234 g/mol

1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits its biological activity primarily through interactions with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as a selective radioligand for 5-HT1A and 5-HT1B receptors, showing significant binding affinity and potential for modulating serotonergic pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of piperazine derivatives, including those with trifluoromethyl substitutions. These compounds have demonstrated the ability to enhance defense enzyme activities in plants, indicating a possible role in antiviral mechanisms. For instance, certain derivatives were shown to activate superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), which are crucial for plant defense against viral infections .

Anticancer Activity

In vitro studies have highlighted the anticancer properties of related piperazine derivatives. These studies focused on the synthesis of compounds that retain the piperazine backbone while incorporating various substituents. Some derivatives exhibited significant inhibitory effects on cancer cell lines, with IC50_{50} values indicating potent activity against leukemia and renal carcinoma cells .

Case Studies

StudyCompound TestedTargetFindings
A16TMVEnhanced SOD, PPO, PAL activities; EC50_{50} = 20.2 µg/mL
Compound 10K562IC50_{50} = 2.27 µM; high activity against leukemia
PAPP5-HT1A/BKD = 1.6 nM; significant binding affinity

Q & A

Advanced Research Question

  • Synthesize derivatives with substituents at ortho , meta , or para positions (e.g., methyl or fluorine on the aryl ring).
  • Test activity in vitro assays (e.g., IC₅₀ for enzyme inhibition or EC₅₀ for receptor activation).
  • Example: A 4-methylpiperazine substituent enhances PLpro inhibition, while 2- or 3-methyl groups reduce potency due to steric clashes .

How are spectroscopic techniques applied to confirm the compound’s structural integrity?

Basic Research Question

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • ¹³C NMR : Assigns carbons (e.g., CF₃ at ~125 ppm, piperazine carbons at 45–55 ppm).
  • Mass spectrometry : Confirms molecular weight (365.3 g/mol) and fragmentation patterns .

What strategies optimize synthetic yields of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine?

Basic Research Question

  • Use Schlenk techniques to exclude moisture/oxygen during coupling reactions.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, DCM for non-polar steps).
  • Employ catalysts (e.g., Pd for cross-coupling) and monitor reaction progress via TLC .

How do trifluoromethyl and aminophenyl groups synergistically influence physicochemical properties?

Advanced Research Question

  • Trifluoromethyl : Enhances lipophilicity (logP ↑) and metabolic stability.
  • Aminophenyl : Introduces hydrogen-bonding capacity (solubility ↑ in polar solvents).
  • Combined, they balance solubility and membrane permeability, critical for CNS-targeting agents .

What in vitro models are suitable for assessing the compound’s anticancer potential?

Advanced Research Question

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MDA-MB-231 for breast cancer).
  • Apoptosis markers : Caspase-3 activation and Annexin V staining confirm mechanistic pathways.
  • Compare with reference drugs (e.g., doxorubicin) to benchmark efficacy .

How can conflicting spectral data from similar piperazine derivatives be resolved?

Advanced Research Question

  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography for unambiguous structural confirmation.
  • Reference databases like PubChem or Reaxys to compare spectral fingerprints .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

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